5-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-8-4-11(15-19-8)12(17)14-9-5-13-16(6-9)10-2-3-18-7-10/h4-6,10H,2-3,7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRAQQSKXOWQAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CN(N=C2)C3CCOC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C11H14N4O3
- Molecular Weight : 246.25 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Key Findings :
- In vitro tests on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines showed that derivatives of isoxazole, including the target compound, induced apoptosis in a dose-dependent manner .
- Flow cytometry analysis revealed increased caspase activity, indicating that these compounds trigger apoptotic pathways effectively .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential.
Research Insights :
- Pyrazole derivatives have shown to inhibit COX-2 expression and decrease the production of prostaglandins, which are mediators of inflammation .
- The compound's ability to modulate inflammatory pathways makes it a candidate for further research in managing inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. Modifications at specific positions can enhance or reduce its efficacy.
| Compound Modification | Effect on Activity |
|---|---|
| Methyl group at position 5 | Increased cytotoxicity against cancer cells |
| Tetrahydrofuran ring | Enhances solubility and bioavailability |
| Isoxazole moiety | Contributes to the mechanism of action against cancer |
Case Studies
Several case studies have evaluated the biological activity of related compounds:
- Cytotoxicity Study :
- Inflammatory Response Modulation :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 5-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide. For instance, derivatives of pyrazole and isoxazole have shown significant growth inhibition against various cancer cell lines:
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
These results suggest that modifications to the pyrazole and isoxazole frameworks can enhance anticancer activity .
Antimicrobial Properties
Compounds with similar structural features have also been evaluated for their antimicrobial efficacy. A study reported that derivatives exhibited excellent antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria:
| Compound | Microorganism | Inhibition Diameter (mm) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 16 |
| 6e | Pseudomonas aeruginosa | 19 |
These findings indicate that the presence of specific substituents can significantly influence antimicrobial potency .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrazole and isoxazole rings can lead to significant changes in biological activity. For example, introducing electron-withdrawing groups has been shown to enhance the inhibitory effects against specific cancer cell lines .
Case Study 1: Anticancer Evaluation
In a comprehensive study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against multiple human cancer cell lines. The data indicated that certain modifications led to improved cytotoxicity, supporting the hypothesis that structural optimization can yield more potent anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of isoxazole derivatives against common bacterial strains. The results demonstrated that specific structural features contributed to enhanced antibacterial activity, making these compounds promising candidates for further development in antimicrobial therapy .
Comparison with Similar Compounds
Substituent Variations in Pyrazole and Isoxazole Moieties
Compound 3a () :
- Structure: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
- Key Differences: Isoxazole replaced with a chlorinated pyrazole. Phenyl substituents at pyrazole positions 1 and 1' (vs. tetrahydrofuran-3-yl in the target compound). Presence of a cyano group at pyrazole position 3.
- Properties :
- Higher lipophilicity due to dual phenyl groups (ClogP ~3.5 estimated).
- Melting point: 133–135°C, indicating crystalline stability.
- Lower solubility in aqueous media compared to the target compound.
Compound 1005572-77-9 () :
- Structure: 5-Methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-4-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole-3-carboxamide.
- Key Differences: Pyrazole linked via an ethyl group (vs. direct tetrahydrofuran substitution). Additional trifluoromethylphenoxy methyl group at isoxazole position 4.
- Properties: Molecular weight: 394.348 (higher than the target compound due to CF3 and phenoxy groups). Enhanced metabolic stability from the trifluoromethyl group. Increased lipophilicity (ClogP ~2.8) compared to the target compound’s tetrahydrofuran substituent.
Physicochemical and Pharmacokinetic Profiles
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Coupling of isoxazole-3-carboxylic acid derivatives with substituted pyrazoles via carbodiimide-mediated amidation (e.g., DCC or EDC) in anhydrous DMF or THF .
- Step 2 : Functionalization of the tetrahydrofuran-3-yl group using nucleophilic substitution or cyclization reactions under reflux conditions (e.g., K₂CO₃ as a base in DMF) .
- Optimization : Apply Design of Experiments (DoE) to assess variables (temperature, solvent polarity, catalyst loading). For example, ultrasound-assisted synthesis can enhance reaction rates and yields by 20–30% compared to traditional methods .
Q. What analytical techniques are most effective for characterizing this compound and confirming its purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regiochemistry of the pyrazole and isoxazole rings, with attention to coupling constants for stereochemical assignments .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor reaction progress .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) with <2 ppm mass error .
- X-ray Crystallography : Resolve crystal structures to confirm bond lengths and angles, particularly for the tetrahydrofuran-3-yl substituent .
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of 5-methyl-N-(tetrahydrofuran-3-yl-pyrazol-4-yl)isoxazole-3-carboxamide?
- Methodology :
- Target Selection : Prioritize kinases or enzymes with hydrophobic active sites (e.g., COX-2, Aurora kinases) due to the compound’s aromatic and heterocyclic motifs .
- Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to simulate ligand-receptor interactions. Validate docking poses via MD simulations (100 ns trajectories) to assess binding stability .
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities (ΔG < -8 kcal/mol indicates strong binding) .
Q. How should researchers address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodology :
- Assay Standardization : Control variables such as cell line (e.g., HEK293 vs. HeLa), serum concentration, and incubation time .
- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., unreacted pyrazole intermediates) that may interfere with bioassays .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to compare datasets and identify outliers .
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
- Methodology :
- Analog Synthesis : Modify the tetrahydrofuran-3-yl group (e.g., replace with tetrahydropyran) or isoxazole methyl substituent to assess steric/electronic effects .
- Biological Profiling : Test analogs against a panel of 50+ kinases or cancer cell lines (e.g., NCI-60) to identify selectivity trends .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent descriptors (e.g., LogP, polar surface area) with activity .
Methodological Resources
- Synthetic Optimization : Reference (ultrasound-assisted synthesis) and (DoE).
- Data Contradiction Resolution : Cross-reference (computational-experimental feedback loops) and (statistical analysis).
- Advanced Characterization : Utilize (X-ray) and (HPLC/NMR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
